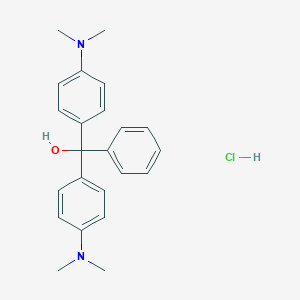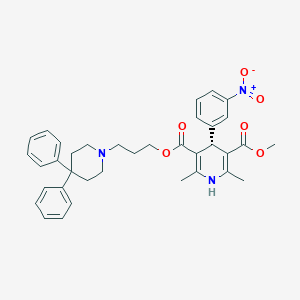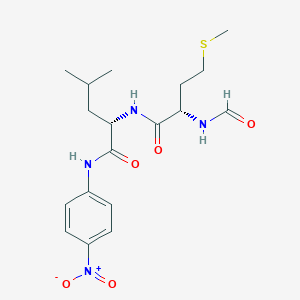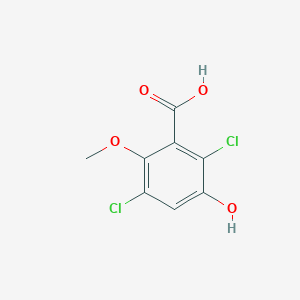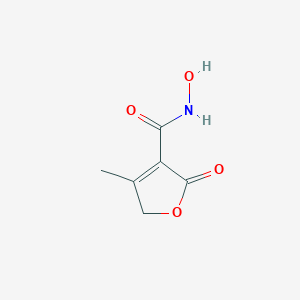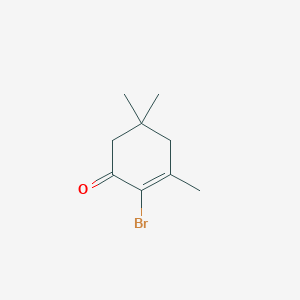
5-Hydroxy-6-methylpyridine-2-carboxylic acid
Vue d'ensemble
Description
5-Hydroxy-6-methylpyridine-2-carboxylic acid is a derivative of pyridine . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It reacts with carboxylic acids RCOOH to give an equilibrium mixture of products .
Synthesis Analysis
The synthesis of 5-Hydroxy-6-methylpyridine-2-carboxylic acid involves several steps. The process starts with 2-amino-5-methylpyridine, which is treated with an aqueous solution of sodium nitrite at a temperature of 0-5°C . The reaction mixture is then heated to 95°C for 15 minutes. After cooling to room temperature, a 50% w/w aqueous sodium hydroxide solution is added until a pH of 6.5-7.0 is achieved .Molecular Structure Analysis
The molecular formula of 5-Hydroxy-6-methylpyridine-2-carboxylic acid is C7H7NO2 . The molecular weight is 137.14 . The structure includes a pyridine ring with a hydroxy group at the 5th position and a methyl group at the 6th position .Chemical Reactions Analysis
5-Hydroxy-6-methylpyridine-2-carboxylic acid reacts with carboxylic acids RCOOH to give an equilibrium mixture of products . It also plays a role in the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD+ .Physical And Chemical Properties Analysis
5-Hydroxy-6-methylpyridine-2-carboxylic acid is a solid substance . It is slightly soluble in water .Applications De Recherche Scientifique
Organic Synthesis
5-Hydroxy-6-methylpyridine-2-carboxylic acid is utilized in organic synthesis as a versatile building block. Its structure allows for various chemical reactions, including substitution, elimination, and coupling, making it a valuable compound for creating complex organic molecules .
Nanotechnology
In nanotechnology, carboxylic acids like 5-Hydroxy-6-methylpyridine-2-carboxylic acid are used as surface modifiers. They help in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, which are essential in developing advanced nanomaterials .
Polymers
This compound finds applications in the field of polymers, where it can act as a monomer, additive, or catalyst. Its inclusion in polymer chains can enhance the material properties, such as thermal stability and mechanical strength .
Pharmaceuticals
5-Hydroxy-6-methylpyridine-2-carboxylic acid is significant in pharmaceuticals, where it’s used as an intermediate in the synthesis of various drugs. Its derivatives are explored for their potential as inhibitors of enzymes or receptors, contributing to the development of new medications .
Agrochemicals
The compound’s derivatives are also investigated for use in agrochemicals. They may serve as intermediates in synthesizing pesticides or herbicides, aiding in crop protection and yield improvement .
Dyestuffs
In the production of dyestuffs, 5-Hydroxy-6-methylpyridine-2-carboxylic acid can be used as an intermediate. It contributes to the synthesis of complex dyes that are used in various industries, from textiles to inks .
Medicinal Chemistry
It plays a role in medicinal chemistry, particularly in the design of BACE1 inhibitors, which are potential therapeutic agents for Alzheimer’s disease. The pyridine scaffold is crucial in the development of these inhibitors .
Green Chemistry
Lastly, its use in green chemistry is notable, where it’s involved in reactions that aim to reduce waste and increase safety and efficiency in chemical processes .
Safety and Hazards
Mécanisme D'action
Target of Action
Mode of Action
5-Hydroxy-6-methylpyridine-2-carboxylic acid interacts with its targets through chemical reactions. It reacts with carboxylic acids RCOOH to give an equilibrium mixture of products. It also plays a role in the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD+.
Biochemical Pathways
Propriétés
IUPAC Name |
5-hydroxy-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-6(9)3-2-5(8-4)7(10)11/h2-3,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGJZYTUFVQTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300077 | |
| Record name | 5-Hydroxy-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-methylpyridine-2-carboxylic acid | |
CAS RN |
121447-41-4 | |
| Record name | 5-Hydroxy-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



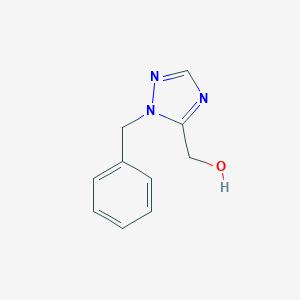
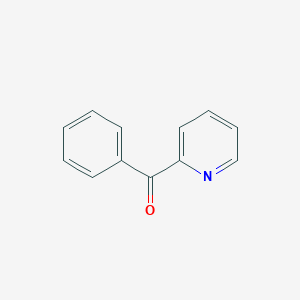

![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
